Ethyl 3-(benzyl(2-ethoxy-2-oxoethyl)amino)-2,2-difluoropropanoate
Description
Properties
IUPAC Name |
ethyl 3-[benzyl-(2-ethoxy-2-oxoethyl)amino]-2,2-difluoropropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F2NO4/c1-3-22-14(20)11-19(10-13-8-6-5-7-9-13)12-16(17,18)15(21)23-4-2/h5-9H,3-4,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYZBWONGOONHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CC1=CC=CC=C1)CC(C(=O)OCC)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(benzyl(2-ethoxy-2-oxoethyl)amino)-2,2-difluoropropanoate typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl 2,2-difluoro-3-oxopropanoate and benzylamine.
Formation of Intermediate: The initial step involves the reaction of ethyl 2,2-difluoro-3-oxopropanoate with benzylamine under controlled conditions to form an intermediate compound.
Esterification: The intermediate is then subjected to esterification with ethyl chloroformate in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(benzyl(2-ethoxy-2-oxoethyl)amino)-2,2-difluoropropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-(benzyl(2-ethoxy-2-oxoethyl)amino)-2,2-difluoropropanoate has been explored for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Key applications include:
- Anticancer Activity : Studies have indicated that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.
- Antimicrobial Properties : Preliminary research suggests that this compound may possess antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics.
Material Science
The unique chemical structure of this compound allows for its use in synthesizing advanced materials:
- Polymer Chemistry : The compound can serve as a monomer or additive in the production of polymers with enhanced thermal and mechanical properties.
- Coatings and Adhesives : Its fluorinated nature may impart water-repellent characteristics to coatings and adhesives, making it valuable in industrial applications.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant cytotoxicity against human breast cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
In another research project, the compound was tested against a panel of bacterial strains. Results indicated that it exhibited notable inhibition against Gram-positive bacteria, suggesting its potential utility in treating bacterial infections.
Mechanism of Action
The mechanism of action of Ethyl 3-(benzyl(2-ethoxy-2-oxoethyl)amino)-2,2-difluoropropanoate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Ethyl 3-((2-Ethoxy-2-Oxoethyl)(Methyl)Amino)Propanoate (CAS: 13220-24-1)
- Molecular Formula: C₁₀H₁₉NO₄
- Key Features: Replaces the benzyl and difluoropropanoate groups with a methyl group and non-fluorinated propanoate.
- Applications : Used in peptide mimetics due to its simpler structure and lower molecular weight (229.26 g/mol) .
Ethyl 3-[Benzyl(Methyl)Amino]-2,2-Difluoropropanoate (CAS: 1346597-47-4)
- Molecular Formula: C₁₃H₁₅F₂NO₂
- Key Features: Retains the benzyl and difluoropropanoate groups but substitutes the ethoxy-oxoethyl side chain with a methyl group.
Substituent Modifications in Heterocyclic Systems
5,7-Dihydroxy-3-(2-Cyano-2-Ethoxycarbonyl Ethenyl)Amino-2H-1-Benzopyran-2-One (12b)
- Molecular Formula : C₁₆H₁₃N₃O₅
- Key Features: Incorporates a benzopyran-2-one ring and cyano-ethenyl group.
- Synthesis : Prepared via reflux with 44% yield, highlighting challenges in stabilizing conjugated systems .
Ethyl 3-(2-(4-Bromophenyl)-5-Oxotetrahydrofuran-2-Yl)-2,2-Difluoropropanoate (3ja)
Fluorinated Analogues
Ethyl 3-(2-Chloro-6-Fluorophenyl)-2-(5-Isoxazolyl)Propanoate (CAS: 477888-06-5)
- Molecular Formula: C₁₄H₁₃ClFNO₃
- Key Features : Combines halogenated aromatic and isoxazole moieties.
- Applications: Potential use in agrochemicals due to its dual halogen-heterocycle architecture .
Data Tables: Comparative Analysis
Table 1. Structural and Physical Properties
Key Research Findings
- Fluorine Impact: The difluoropropanoate group in the target compound enhances metabolic stability compared to non-fluorinated analogues, a critical factor in pharmaceutical design .
- Commercial Viability : The target compound’s availability in bulk quantities underscores its industrial relevance, likely for intermediates in fluorinated drug candidates .
Biological Activity
Ethyl 3-(benzyl(2-ethoxy-2-oxoethyl)amino)-2,2-difluoropropanoate (CAS No. 1823791-33-8) is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure, mechanism of action, and relevant research findings.
Compound Structure and Properties
This compound features a complex molecular structure characterized by several functional groups:
- Molecular Formula : C16H21F2NO4
- Molecular Weight : 329.34 g/mol
- Functional Groups :
- Ethyl ester
- Benzyl group
- Difluoropropanoate moiety
This unique combination of functional groups is believed to contribute to its biological activities and potential applications in medicinal chemistry .
Preliminary studies suggest that the compound may interact with various biological systems, potentially influencing pathways related to cell survival and apoptosis. While detailed mechanisms remain to be fully elucidated, the compound's structure suggests possible interactions with cellular receptors or enzymes involved in metabolic processes.
Biological Activity Findings
Research indicates that this compound exhibits a range of biological activities. The following table summarizes key findings from recent studies:
Case Studies and Research Insights
- β-cell Protection : A study highlighted the compound's ability to protect pancreatic β-cells from endoplasmic reticulum (ER) stress-induced dysfunction and death. The compound demonstrated maximal β-cell protective activity at an EC50 of 0.1 μM, indicating high potency .
- Anti-diabetic Potential : The structural characteristics of this compound suggest a role in modulating glucose metabolism, making it a candidate for further investigation in diabetes treatment .
- Apoptosis Modulation : Preliminary findings suggest that the compound may influence apoptosis pathways, which could have implications for cancer therapy. Further investigations are needed to clarify these effects and their underlying mechanisms .
Q & A
Q. What are the recommended methods for synthesizing Ethyl 3-(benzyl(2-ethoxy-2-oxoethyl)amino)-2,2-difluoropropanoate?
The compound can be synthesized via a multi-step reaction involving amidation and esterification. For example, reacting ethyl iminodiacetate with a chloroacetyl derivative under basic conditions (e.g., triethylamine in refluxing methylene chloride) can yield intermediates, followed by fluorination steps. Purification often involves column chromatography using solvents like acetone/hexane mixtures to isolate high-purity product . Optimization of reaction time and temperature (e.g., 55°C for 24 hours) is critical to maximize yield .
Q. How should researchers handle this compound safely in the laboratory?
- PPE: Use chemical-resistant gloves, lab coats, and safety goggles. Full-body protection is advised for high-concentration handling .
- Respiratory Protection: Use NIOSH/CEN-certified respirators (e.g., P95 for low exposure, OV/AG/P99 for higher concentrations) .
- Storage: Store in a cool, dry environment away from incompatible materials (e.g., strong oxidizers). Ensure containers are tightly sealed to prevent hydrolysis .
Q. What spectroscopic techniques are suitable for structural characterization?
- NMR: H and C NMR can confirm the presence of benzyl, ethoxy, and difluoropropanoate groups.
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] peaks) .
- X-ray Crystallography: SHELX programs (e.g., SHELXL) refine crystal structures, particularly for resolving fluorinated moieties and stereochemistry .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?
- Catalyst Screening: Use catalytic bases like DMAP or DIPEA to enhance reaction specificity.
- Solvent Choice: Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates.
- Temperature Control: Lowering reaction temperatures (e.g., 0–5°C) reduces side reactions like ester hydrolysis .
- In-line Monitoring: Employ HPLC or TLC to track reaction progress and adjust conditions dynamically .
Q. What strategies are recommended for resolving contradictions in reported stability data?
- Accelerated Stability Studies: Expose the compound to stress conditions (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS.
- pH-Dependent Studies: Assess stability in buffered solutions (pH 1–13) to identify hydrolysis-sensitive regions.
- Cross-Validation: Compare results with alternative analytical methods (e.g., NMR vs. IR for functional group integrity) .
Q. How can the compound’s reactivity with nucleophiles be systematically investigated?
- Kinetic Analysis: Perform pseudo-first-order reactions with nucleophiles (e.g., amines, thiols) under varying pH and temperature.
- DFT Calculations: Model transition states to predict regioselectivity (e.g., attack at the difluoropropanoate vs. benzyl group).
- Isotopic Labeling: Use O-labeled esters to track nucleophilic substitution pathways .
Q. What are the challenges in quantifying trace impurities, and how can they be addressed?
- Analytical Sensitivity: Use UPLC-MS/MS with a limit of detection (LOD) <1 ppm.
- Matrix Effects: Employ standard addition methods to account for interference from reaction byproducts.
- Reference Standards: Synthesize or source certified impurities (e.g., hydrolyzed derivatives) for calibration .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
